Cholesterol methyl ether
Overview
Description
Cholesterol methyl ether is a derivative of cholesterol, a vital lipid molecule found in animal cell membranes This compound is characterized by the presence of a methyl ether group attached to the cholesterol backbone
Mechanism of Action
Target of Action
Cholesterol methyl ether (CME) is primarily targeted by the bacteria Mycobacterium sp. The bacteria play a crucial role in the biotransformation of CME . The main product of this microbiological transformation is Δ5-dehydroepiandrosterone 3β-methyl ether .
Mode of Action
The interaction of CME with its target, Mycobacterium sp., leads to its biotransformation. This process involves the demethylation of the benzylic methyl ether moiety leading to the metabolite M-1, catalyzed by cytochrome P450 (CYP) 2C8 and CYP3A4 . This transformation is accompanied by the formation of a large amount of fatty acids .
Biochemical Pathways
The biochemical pathway involved in the action of CME is the Kandutsch–Russell pathway . This pathway involves the conversion of cholesterol to cholest-4-en-3-one by extracellular enzymes, allowing cholest-4-en-3-one to penetrate the cell barrier . The steroid C-26 monooxygenases then oxidize the terminal methyl group of cholest-4-en-3-one to form 3-oxo-cholest-4-en-26-oic acid .
Pharmacokinetics
It is known that cme undergoes two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent . These reactions are catalyzed by CYP2C8 and CYP3A4, respectively .
Result of Action
The result of the action of CME is the formation of Δ5-dehydroepiandrosterone 3β-methyl ether . This compound is the main product of the microbiological transformation of CME by Mycobacterium sp . Additionally, the transformation process is accompanied by the formation of a large amount of fatty acids .
Action Environment
The action of CME is influenced by exogenous factors. For instance, the presence of methyl-β-cyclodextrin in the bacterial growth medium can lead to a change in the ratio of the reaction products and an increase in the yield of Δ4-androstene-3,17-dione . This suggests that the environment in which CME acts can significantly influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol methyl ether can be synthesized through several methods. One common approach involves the methylation of cholesterol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar methylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Cholesterol methyl ether undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different sterol derivatives.
Substitution: The methyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxidized derivatives.
Reduction: Reduced sterol derivatives.
Substitution: Various substituted sterol compounds.
Scientific Research Applications
Cholesterol methyl ether has numerous applications in scientific research:
Comparison with Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and precursor to steroid hormones.
Sitosterol: A plant sterol with similar structural features but different biological activities.
Brassicasterol: Another plant sterol, often used as a biomarker for certain types of algae.
Uniqueness: Cholesterol methyl ether is unique due to its methyl ether group, which imparts distinct chemical properties and reactivity compared to other sterols. This modification allows for specific interactions with enzymes and cellular components, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXPTZJNVLDKKV-PXBBAZSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880723 | |
Record name | Cholesterol methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174-92-1 | |
Record name | 3-O-Methylcholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesterol methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesterol methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cholesterol Methyl Ether differ from Cholesterol in its interaction with membranes?
A: this compound, unlike cholesterol, has a methyl group attached to its 3-hydroxyl group. This seemingly minor structural change has significant implications for its interaction with membranes. While cholesterol plays a crucial role in maintaining membrane fluidity and promoting the formation of ordered lipid domains (lipid rafts) [, ], this compound exhibits a reduced ability to participate in these processes. Research suggests that the free hydroxyl group of cholesterol is essential for its strong interaction with phospholipids, particularly those with saturated acyl chains like dipalmitoylphosphatidylcholine (DPPC) []. This interaction is crucial for the tight packing of lipids within rafts, contributing to their stability and detergent resistance []. The methyl group in this compound hinders this interaction, leading to weaker domain formation and reduced stability compared to cholesterol-containing membranes [].
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